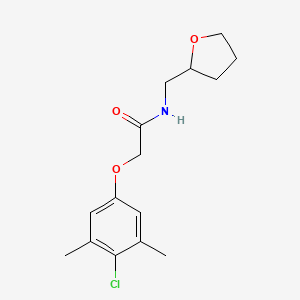
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide, also known as BCPA, is a synthetic compound that has been widely used in scientific research. BCPA belongs to the family of acetamide derivatives and has been studied for its potential applications in various fields such as pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide selectively activates GABA-A receptors containing alpha-1 subunits, which are predominantly expressed in the brain. Activation of these receptors leads to an increase in chloride ion influx, hyperpolarization of the neuronal membrane, and inhibition of neuronal excitability. 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to have a higher affinity for GABA-A receptors containing alpha-1 subunits than for those containing other subunits such as alpha-2 or alpha-3.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to have sedative and anxiolytic effects in animal models, similar to those of benzodiazepines. 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to enhance the effects of other GABAergic drugs such as barbiturates and ethanol. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to have anticonvulsant and antinociceptive effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide in lab experiments is its selectivity for GABA-A receptors containing alpha-1 subunits, which allows for the specific activation of these receptors. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide is its relatively low potency compared to other GABAergic drugs such as benzodiazepines. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Direcciones Futuras
Future research on 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide could focus on its potential therapeutic applications in disorders such as anxiety, epilepsy, and pain. In addition, further studies could investigate the effects of 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide on other neurotransmitter systems and their interactions with GABA-A receptors. Finally, the development of more potent and selective analogs of 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide could lead to new insights into the structure and function of GABA-A receptors.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy)acetic acid with 4-methyl-2-pyridinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide as a white crystalline solid with a melting point of 153-155°C.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been studied for its potential applications in various scientific fields. In pharmacology, 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been used as a tool to study the role of GABA-A receptors in the central nervous system. 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to selectively activate GABA-A receptors containing alpha-1 subunits, which are involved in the sedative and anxiolytic effects of benzodiazepines. In biochemistry, 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been used to study the structure and function of GABA-A receptors, as well as their interactions with other ligands such as barbiturates and ethanol. In neuroscience, 2-(4-bromo-2-chlorophenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been used to study the effects of GABA-A receptor activation on neuronal excitability and synaptic transmission.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-4-5-17-13(6-9)18-14(19)8-20-12-3-2-10(15)7-11(12)16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGJCMWGXJXQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

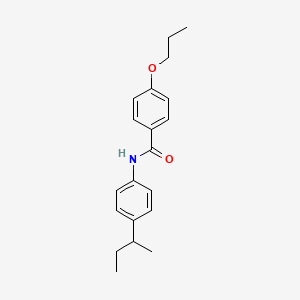
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)
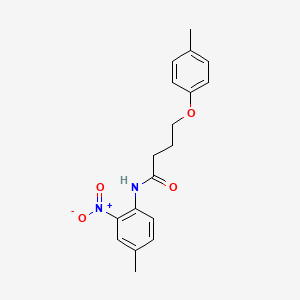
![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)
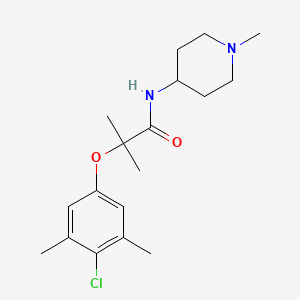
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
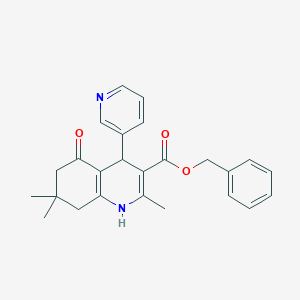

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)
![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)
